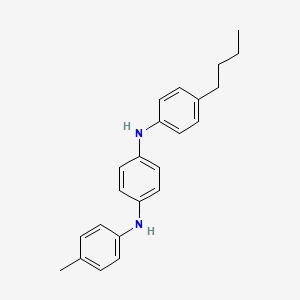
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two aromatic rings substituted with butyl and methyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine typically involves the reaction of 4-butylaniline with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficient and consistent production of the compound. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N1-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-Butylphenyl)-N~4~-(4-methoxyphenyl)benzene-1,4-diamine
- N~1~-(4-Butylphenyl)-N~4~-(4-chlorophenyl)benzene-1,4-diamine
- N~1~-(4-Butylphenyl)-N~4~-(4-fluorophenyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine is unique due to the specific substitution pattern on its aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
677776-19-1 |
|---|---|
Formule moléculaire |
C23H26N2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
4-N-(4-butylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C23H26N2/c1-3-4-5-19-8-12-21(13-9-19)25-23-16-14-22(15-17-23)24-20-10-6-18(2)7-11-20/h6-17,24-25H,3-5H2,1-2H3 |
Clé InChI |
NQDYZACCROFUTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


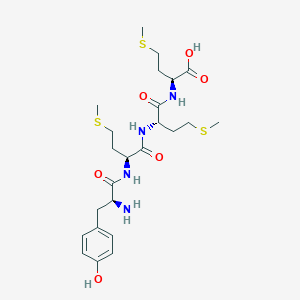
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
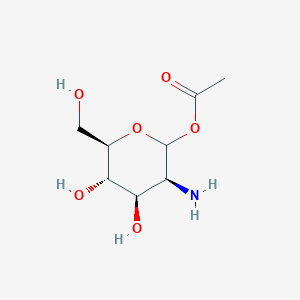
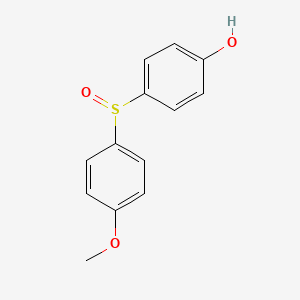
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
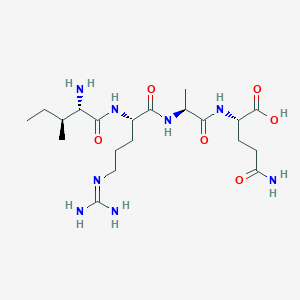
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
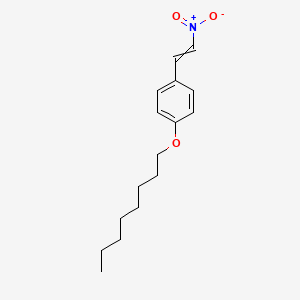
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
